molecular formula C17H19BrN2O4 B14053677 tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate

tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate

Cat. No.: B14053677
M. Wt: 395.2 g/mol
InChI Key: HNSDAPBZFOYWCJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate is a complex organic compound with a unique structure that includes a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the spiro[imidazolidine-4,1’-inden] core, followed by bromination and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various alkylated derivatives.

Scientific Research Applications

tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the spiro linkage play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 2-(4’-bromo-2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetate apart is its spiro linkage, which imparts unique structural and chemical properties. This makes it particularly valuable in applications requiring specific spatial configurations and reactivity profiles.

Properties

Molecular Formula

C17H19BrN2O4

Molecular Weight

395.2 g/mol

IUPAC Name

tert-butyl 2-(7-bromo-2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetate

InChI

InChI=1S/C17H19BrN2O4/c1-16(2,3)24-13(21)9-20-14(22)17(19-15(20)23)8-7-10-11(17)5-4-6-12(10)18/h4-6H,7-9H2,1-3H3,(H,19,23)

InChI Key

HNSDAPBZFOYWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2(CCC3=C2C=CC=C3Br)NC1=O

Origin of Product

United States

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